

olsalazine pharmacokinetics absorption metabolism

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Compound Focus: Olsalazine

CAS No.: 15722-48-2

Cat. No.: S538051

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Summary of Key Pharmacokinetic Parameters

Parameter	Olsalazine (Parent Prodrug)	Mesalazine (5-ASA)	N-acetyl-5-ASA (Ac-5-ASA)
Absorption	Minimal (approx. 2.4% of a 1g oral dose) [1] [2]	Low systemic absorption from colon [1]	Low systemic absorption from colon [1]
T _{max} (Parent Drug)	~1 hour (plasma) [1]	4-8 hours (plasma) [1]	-
Protein Binding	>99% [1]	74% [1]	81% [1]
Volume of Distribution	~5 L (steady-state) [1]	-	-
Metabolism	Primarily cleaved by azoreductase from colonic bacteria; ~0.1% converted to Olsalazine-S (O-sulphate) in the liver [1]	Acetylated to N-acetyl-5-ASA by colonic epithelium and other tissues [1] [3]	-

Parameter	Olsalazine (Parent Prodrug)	Mesalazine (5-ASA)	N-acetyl-5-ASA (Ac-5-ASA)
Primary Route of Elimination	Feces (as 5-ASA/Ac-5-ASA) [1]	Feces and urine [1]	Feces and urine [1]
Half-life	~1 hour (parent drug); 7 days (Olsalazine-S metabolite) [1] [2]	-	-
Urinary Excretion of oral dose	<1% (as unchanged drug) [1]	~20% of total mesalamine dose (>90% of this is as Ac-5-ASA) [1]	-
Fecal Excretion of oral dose	<5% (as unchanged drug); >50% when gut transit time is fast [1]	-	-

Mechanism of Action and Metabolic Pathway

Olsalazine consists of two molecules of the active drug mesalazine (5-ASA) joined by an azo bond [4] [1]. This bond remains intact in the upper gastrointestinal tract due to minimal systemic absorption. Upon reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by the resident bacterial flora, releasing the two 5-ASA molecules directly at the primary site of inflammation in ulcerative colitis [1].

The following diagram illustrates the complete metabolic journey of **olsalazine** from oral administration to elimination:

***Olsalazine** is a colon-specific prodrug. Bacterial azoreduction releases active 5-ASA, which is partly acetylated to an inactive metabolite before elimination.*

The exact mechanism of action of the active 5-ASA moiety in treating ulcerative colitis is not fully elucidated but is understood to involve an **anti-inflammatory effect on the colonic epithelium** [1]. Key proposed mechanisms include:

- **Inhibition of Cyclooxygenase (COX) and Lipoxygenase:** This blocks the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid [1].
- **Inhibition of Xanthine Oxidase:** This reduces the generation of oxygen-derived free radicals [1].

- **Scavenging of Free Radicals:** Mesalazine itself may act as a free radical scavenger and suppress fatty acid peroxidation [1].

Experimental Protocols for Pharmacokinetic Analysis

For researchers, understanding the methods to quantify **olsalazine** and its metabolites is crucial. The following are detailed protocols based on cited studies.

Protocol for Determining Mesalazine in Human Plasma using UHPLC-MS/MS

This modern method uses derivatization to achieve high sensitivity for measuring the low systemic concentrations of mesalazine [5].

- **Sample Preparation (Derivatization & Extraction):**
 - **Derivatization:** Add propionyl anhydride to plasma samples to derivative mesalazine and the internal standard (mesalazine-d3). This step enhances the signal intensity for mass spectrometry detection.
 - **Liquid-Liquid Extraction (LLE):** Perform LLE on the derivatized samples to remove interfering substances and minimize the matrix effect from human plasma.
- **Instrumentation and Chromatography:**
 - **Technique:** Ultra-High Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS).
 - **Column:** Kinetex XB-C18 (100 × 4.6 mm, 2.6 μm).
 - **Mobile Phase:** Gradient elution with 0.1% formic acid in water and acetonitrile.
 - **Flow Rate and Run Time:** Standard for UHPLC methods (specifics to be optimized in-lab).
- **Mass Spectrometry Detection:**
 - **Ionization:** Electrospray Ionization (ESI) in negative ion mode.
 - **Detection Mode:** Multiple Reaction Monitoring (MRM).
 - **Transitions:**
 - Derivatized Mesalazine: m/z 208.1 → 107.0
 - Derivatized Internal Standard (IS): m/z 211.1 → 110.1
- **Validation and Application:**
 - **Linearity:** The method is validated for a range of 0.10 to 12.0 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 0.10 ng/mL.
 - **Precision & Accuracy:** Intra-day and inter-day precision (%CV) should be ≤15%, and accuracy should be within 85-115%.

- **Application:** The method is suitable for human pharmacokinetic studies, such as after a single oral administration of 250 mg **olsalazine** sodium capsules [5].

Protocol for Studying Colonic Metabolism via In Vivo Dialysis

This technique directly measures drug conversion and active metabolite concentrations in the colonic lumen [6].

- **Experimental Setup:**
 - **Dialysis Probe:** A semi-permeable dialysis bag or probe is placed directly into the colon (via colonoscopy or in patients with a stoma).
 - **Equilibration:** The probe is filled with a physiological solution and allowed to equilibrate with the colonic contents in vivo for a predetermined period (e.g., several hours).
- **Sample Collection and Analysis:**
 - **Dialysate Collection:** After equilibration, the fluid from the dialysis probe (faecal dialysate) is collected.
 - **Analysis:** Concentrations of **olsalazine**, 5-ASA, and N-acetyl-5-ASA in the dialysate are quantified, typically using High-Performance Liquid Chromatography (HPLC). This provides a direct measure of the extent of azoreduction and the local availability of the active drug.
- **Application:** This method was used to demonstrate that complete azoreduction of **olsalazine** occurs in most patients and that 5-ASA concentrations in the colon increase in a dose-dependent manner [6].

Research Considerations and Data Interpretation

- **Dose-Linearity:** **Olsalazine** absorption is not linear across all doses. While absorption is minimal and non-dose-dependent at single doses up to 2g, a 4g single dose can lead to a more than two-fold increase in peak serum concentration and systemic availability of the parent drug [2]. This should be considered in dose regimen design.
- **Primary Safety Concern:** The most common adverse effect is **diarrhea**, which occurs in some patients and is thought to be caused by the parent drug's inhibition of water and sodium absorption in the small bowel [1] [7]. This is often a transient issue.

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